2-(2-Ethoxyphenyl)thiazolidine

Description

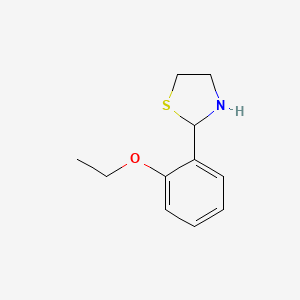

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-13-10-6-4-3-5-9(10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIWYOILQBSDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethoxyphenyl Thiazolidine and Its Analogues

Classical Synthetic Routes to Thiazolidine (B150603) Core Structures

The formation of the thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, has been a subject of extensive study in organic synthesis. nih.gov Traditional methods provide robust and reliable pathways to this core structure, primarily through cyclocondensation and multi-component reactions.

Cyclocondensation Reactions

The most fundamental and widely employed method for constructing the thiazolidine skeleton is the cyclocondensation reaction. This approach typically involves the reaction of a bifunctional precursor, most commonly a β-aminothiol, with a carbonyl compound. The archetypal reactants for this transformation are cysteamine (B1669678) (2-aminoethanethiol) and an aldehyde or ketone.

The reaction mechanism proceeds via the initial formation of a Schiff base (imine) between the amine group of cysteamine and the carbonyl compound. This is followed by an intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon, leading to the formation of the thiazolidine ring. This reaction is often catalyzed by an acid, which facilitates both the imine formation and the subsequent cyclization. research-nexus.net A general representation of this reaction is the condensation of an aldehyde with L-cysteine to form the corresponding thiazolidine-4-carboxylic acid derivative. ekb.eg

The versatility of this method allows for a wide range of substituents on both the carbonyl component and the aminothiol, enabling the synthesis of a diverse library of thiazolidine derivatives. For instance, reacting substituted benzaldehydes with cysteamine hydrochloride in an ethanol-water mixture is a common procedure to afford 2-aryl-thiazolidines. chemicalbook.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov These reactions involve the simultaneous combination of three or more reactants in a one-pot procedure to form a final product that incorporates portions of all the starting materials. researchgate.net

For the synthesis of the thiazolidine core, a common MCR strategy involves the reaction of an amine, an aldehyde, and a mercapto-acid, such as thioglycolic acid. ekb.eg This three-component condensation is a highly effective method for producing 2,3-disubstituted-1,3-thiazolidin-4-ones. researchgate.net While this produces a thiazolidinone (a related but distinct structure), similar principles can be applied to generate thiazolidines. One-pot, four-component strategies have also been developed, for example, using aldehydes, alkynes, amines, and isothiocyanates with a dual copper(I) and zinc(II) catalyst system to produce thiazolidine-2-imines. nih.gov

The key advantages of MCRs include simplified purification procedures, reduced solvent waste, and lower energy consumption compared to multi-step syntheses. nih.gov These strategies offer a convergent and efficient alternative to traditional stepwise approaches for accessing complex thiazolidine analogues.

Targeted Synthesis of 2-(2-Ethoxyphenyl)thiazolidine

The specific synthesis of this compound is a direct application of the classical cyclocondensation reaction, utilizing bespoke precursors and optimized conditions to achieve high yield and purity.

Precursor Synthesis and Functionalization

The primary precursors required for the synthesis of this compound are 2-ethoxybenzaldehyde (B52182) and cysteamine.

2-Ethoxybenzaldehyde : This aromatic aldehyde serves as the carbonyl component, providing the 2-ethoxyphenyl substituent at the C2 position of the final thiazolidine ring. It is a commercially available reagent. If custom synthesis were required, it could be prepared from 2-hydroxybenzaldehyde (salicylaldehyde) via Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and subsequently alkylated with an ethylating agent like ethyl iodide or diethyl sulfate.

Cysteamine : Also known as 2-aminoethanethiol, this compound provides the sulfur and nitrogen atoms necessary for the heterocyclic ring. It is typically used as its hydrochloride salt (cysteamine hydrochloride) to improve stability and handling. The free base can be generated in situ during the reaction by the addition of a stoichiometric amount of a base.

No further functionalization of these precursors is typically required for the direct synthesis of the target compound.

Optimized Reaction Conditions and Catalytic Approaches

The successful synthesis of this compound relies on the optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature. The reaction is essentially the condensation between 2-ethoxybenzaldehyde and cysteamine.

Catalysis: While the reaction can proceed without a catalyst, it is often sluggish. Acid catalysis is commonly employed to accelerate the reaction. research-nexus.net Various catalysts can be utilized:

Brønsted Acids: Simple acids like acetic acid or mineral acids can be used.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can also promote the cyclization.

Heterogeneous Catalysts: Solid-supported acids offer advantages in terms of easy separation and catalyst recycling. pharmascholars.com

Solvents: The choice of solvent is crucial. Protic solvents like ethanol (B145695) or methanol (B129727) are frequently used, often in combination with water, as they can solubilize the reactants (especially cysteamine hydrochloride) and participate in the proton transfer steps of the mechanism. ekb.eg Aprotic solvents like toluene (B28343) or benzene (B151609) can also be used, often with azeotropic removal of water to drive the reaction equilibrium towards the product. ekb.eg

Temperature: The reaction is typically performed at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. Heating is often necessary to achieve a reasonable reaction rate and high conversion.

A summary of typical conditions for the synthesis of analogous 2-aryl-thiazolidines is presented below.

| Catalyst | Solvent | Temperature | Typical Yield (%) | Reference |

| None | Ethanol / Water | Reflux | Moderate to Good | chemicalbook.com |

| Acetic Acid | Ethanol | Room Temp - Reflux | Good | research-nexus.net |

| ZnCl₂ | Toluene | Reflux | Good to Excellent | researchgate.net |

| p-TSA | Benzene | Reflux | High | nih.gov |

This table is illustrative of common conditions for the synthesis of 2-aryl-thiazolidines and can be adapted for the specific synthesis of this compound.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry can be effectively applied to the synthesis of this compound and its analogues. bohrium.comfrontiersin.org

Alternative Solvents: A key focus is the replacement of volatile and hazardous organic solvents. Water is an excellent green solvent for this type of condensation, particularly when using water-soluble precursors like cysteamine hydrochloride. bohrium.comrsc.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as biodegradable and low-toxicity reaction media. frontiersin.org

Catalyst-Free and Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, where the neat reactants are mixed and heated. nih.gov This approach drastically reduces waste generation. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rsc.orgmdpi.com

Green Catalysts: The use of reusable, solid-supported acid catalysts, such as silica-supported iodine or carbon-based solid acids, aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. pharmascholars.comrsc.org

The application of these green methodologies offers a more sustainable pathway to this compound, minimizing the environmental impact of its production. bohrium.com

Asymmetric Synthesis and Stereochemical Control

The asymmetric synthesis of 2-arylthiazolidines, including analogues of this compound, is crucial for investigating the biological activities of individual enantiomers. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the literature, general strategies for achieving stereochemical control in the synthesis of related thiazoline (B8809763) and thiazolidinethione derivatives can be applied.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed. For instance, chiral oxazolidinones are versatile auxiliaries that can be recycled under mild conditions and have been used in various asymmetric syntheses.

Another powerful technique is Sharpless asymmetric dihydroxylation, which can be employed to introduce chirality early in a synthetic sequence. This method could be adapted to prepare chiral precursors for the synthesis of this compound. For example, an appropriately substituted styrene (B11656) derivative could undergo asymmetric dihydroxylation to yield a chiral diol, which can then be further elaborated to the target thiazolidine. The choice of the chiral ligand (e.g., AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol.

Furthermore, stereoselective reduction of a prochiral imine intermediate, formed from the condensation of an aldehyde and an amine, is another potential route. The use of a chiral reducing agent or a chiral catalyst can favor the formation of one enantiomer over the other.

While these general methodologies provide a framework for the asymmetric synthesis of this compound, the development of a specific and efficient stereoselective route remains an area for further investigation.

Derivatization Strategies at Key Positions of the Thiazolidine Ring

Functionalization of the thiazolidine ring at the nitrogen (N-3), and the carbon atoms C-4 and C-5 allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The nitrogen atom of the thiazolidine ring is a common site for derivatization, primarily through N-alkylation and N-acylation reactions. These modifications can significantly impact the physicochemical properties and biological activity of the resulting compounds.

N-Alkylation:

N-alkylation of thiazolidines can be achieved by reacting the parent thiazolidine with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction efficiency. For example, in the case of thiazolidine-2,4-diones, a one-step N-alkylation using an alkyl bromide with triethylamine (B128534) as the base at room temperature has been reported to be efficient, affording N-alkylated products in high yields. This method avoids the harsher conditions and lower yields associated with traditional two-step procedures that involve the formation of a salt with a strong base prior to alkylation.

Reductive amination is another versatile method for introducing substituents at the nitrogen atom. This involves the reaction of the thiazolidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride.

N-Acylation:

N-acylation is another key derivatization strategy. The reaction of a thiazolidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine or pyridine, yields the corresponding N-acyl derivative. This functionalization is important as the nature of the acyl group can modulate the biological activity of the molecule. For instance, N-acylation of 2-(pyridin-2-yl)thiazolidine with fatty acid chlorides has been employed to create compounds with antibacterial properties.

Below is a table summarizing common N-substitution reactions for thiazolidine derivatives:

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., Triethylamine) | N-Alkylthiazolidine |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Triethylamine) | N-Acylthiazolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | N-Substituted thiazolidine |

Modification at the C-4 and C-5 positions of the thiazolidine ring provides another avenue for structural diversification. The presence of a carboxylic acid group at the C-4 position, as in 2-arylthiazolidine-4-carboxylic acids, offers a handle for further modifications, such as amide bond formation.

Functionalization at C-5:

The C-5 position of the thiazolidine ring, particularly in thiazolidine-2,4-diones, is often functionalized through Knoevenagel condensation. This reaction involves the condensation of the active methylene (B1212753) group at C-5 with an aldehyde in the presence of a base, such as piperidine (B6355638) or potassium hydroxide, to yield 5-arylidene derivatives. nih.govresearchgate.net This strategy has been widely used to synthesize a variety of 5-substituted thiazolidinones with diverse biological activities. nih.govnih.gov

The reaction conditions for Knoevenagel condensation can be varied, with some methods employing microwave irradiation or ultrasound to accelerate the reaction and improve yields. The choice of the aromatic aldehyde determines the nature of the substituent at the C-5 position.

The following table presents examples of aldehydes used in Knoevenagel condensation with thiazolidine-2,4-dione:

| Aldehyde | Base | Product |

| Benzaldehyde | Piperidine | 5-Benzylidene-thiazolidine-2,4-dione |

| 4-Chlorobenzaldehyde | Piperidine | 5-(4-Chlorobenzylidene)-thiazolidine-2,4-dione |

| 4-Nitrobenzaldehyde | Piperidine | 5-(4-Nitrobenzylidene)-thiazolidine-2,4-dione |

Functionalization at C-4:

Direct functionalization at the C-4 position of a pre-formed 2-arylthiazolidine ring is less common. However, the synthesis of 4-substituted thiazolidines can be achieved by using substituted β-aminothiols as starting materials in the condensation reaction with an aldehyde. For example, the use of a cysteine ester in the reaction with an aldehyde will result in a thiazolidine with a carboxylate group at the C-4 position. This carboxylic acid can then be converted into a wide range of amides, esters, and other functional groups.

The synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their subsequent reaction with aromatic aldehydes to form 5-arylidene derivatives also represents a strategy for modification at both the C-4 and C-5 positions. mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the structure of a molecule. Each technique provides unique insights into the compound's atomic composition, bonding, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in 2-(2-Ethoxyphenyl)thiazolidine. Expected signals would correspond to the protons on the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons of the ethoxyphenyl ring (appearing in the aromatic region, likely as complex multiplets), and the protons on the thiazolidine (B150603) ring, including the methine proton at the 2-position and the two methylene groups at the 4 and 5-positions. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton relationships.

¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This would include the two carbons of the ethyl group, the carbons of the phenyl ring (including the two oxygen-bound carbons), and the three carbons of the thiazolidine ring. The chemical shifts would provide information about the electronic environment of each carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations, helping to piece together the entire molecular structure unambiguously.

Table 3.1.1: Hypothetical NMR Data for this compound (Note: This table is illustrative as no experimental data was found.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethoxy -CH₃ | Data not available | Data not available |

| Ethoxy -CH₂- | Data not available | Data not available |

| Aromatic C-H | Data not available | Data not available |

| Aromatic C-O | N/A | Data not available |

| Thiazolidine C2-H | Data not available | Data not available |

| Thiazolidine C4-H₂ | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption or scattering of light.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands for C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, C-O stretching from the ether linkage, and C-N and C-S stretching from the thiazolidine ring. The N-H stretching vibration of the secondary amine in the thiazolidine ring would also be a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. This technique would help confirm the presence of the substituted benzene (B151609) ring and the heterocyclic thiazolidine structure.

Table 3.1.2: Expected Vibrational Modes for this compound (Note: This table is illustrative as no experimental data was found.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch (Ether) | 1000 - 1300 | IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Molecular Ion: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₁₁H₁₅NOS). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Fragmentation Analysis: The fragmentation pattern would offer structural clues. Common fragmentation pathways would likely involve the cleavage of the ethoxy group, loss of ethylene from the ethoxy substituent, and cleavage of the thiazolidine ring. The most stable fragments would produce the most intense peaks in the spectrum, including potentially the formation of a stable thiazolidinium ion or an ethoxyphenyl cation.

X-ray Crystallography for Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray crystallography would provide the definitive three-dimensional structure in the solid state.

Crystal System and Space Group Analysis

This analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.

Molecular Geometry and Bond Parameters

X-ray diffraction data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This information would definitively establish the conformation of the thiazolidine ring (e.g., envelope or twisted conformation) and the relative orientation of the ethoxyphenyl substituent with respect to the heterocyclic ring.

Table 3.2.1: Crystallographic Data for this compound (Note: This table is illustrative as no experimental data was found.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Based on a comprehensive search of available scientific literature, there is no specific published data for the chemical compound This compound that addresses the requested topics of its crystal structure, intermolecular interactions, conformational analysis, chiral resolution, or diastereomeric purity assessment.

The detailed structural and stereochemical information required to generate the article as outlined is not available in the public domain. Research and crystallographic data are highly specific to the exact molecular structure of a compound. While studies exist for related but structurally distinct molecules, such as Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one researchgate.net or other thiazolidine derivatives, this information cannot be extrapolated to this compound without introducing scientific inaccuracies.

Therefore, it is not possible to provide an article that adheres to the strict and specific requirements of the prompt.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 2-(2-ethoxyphenyl)thiazolidine derivatives. These methods provide a theoretical framework for understanding molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

DFT and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, these calculations are crucial for understanding their structure-activity relationships.

In a study on (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, theoretical investigations using both Hartree-Fock (HF) and DFT methods with the 6-31G(d,p) basis set were performed. nih.gov The calculated geometrical parameters were found to be in good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach. nih.gov The study revealed a non-planar structure, with a significant dihedral angle between the two benzene (B151609) rings. nih.gov

Similarly, DFT calculations have been employed to analyze the 3D geometry of other thiazolidine-2,4-dione derivatives, providing insights into their electronic characteristics and reactivity. rsc.org These geometry optimizations are a critical first step for further computational analyses, such as molecular docking and molecular dynamics simulations. plos.orgresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting a more reactive species.

For a derivative, 2-thioxo-3N-(2-ethoxyphenyl-5[4′-methyl-3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, quantum chemical calculations were performed to understand its electronic properties. x-mol.com The analysis of HOMO and LUMO was used to determine the charge transfer characteristics within the molecule. x-mol.com Such studies are essential for designing molecules with specific electronic properties, for instance, in the development of novel nonlinear optical (NLO) materials. x-mol.com

The investigation of HOMO-LUMO energy is also a common practice in predicting the efficacy of corrosion inhibitors, where the ability of a molecule to donate (HOMO) or accept (LUMO) electrons from a metal surface is crucial. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazolidin-4-one Derivative

| Parameter | Value (eV) |

| EHOMO | -6.24 |

| ELUMO | -2.19 |

| Energy Gap (ΔE) | 4.05 |

Note: The data presented is for a representative thiazolidin-4-one derivative and not this compound itself. Data is illustrative and based on findings for similar structures.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (typically associated with lone pairs of electrons) and positive potential (associated with atomic nuclei).

While specific EPS maps for this compound were not found, studies on related thiazolidin-4-one derivatives utilize Molecular Electrostatic Potential (MEP) analysis to understand their structural and electronic properties. x-mol.com These maps help in identifying the regions of a molecule that are most likely to interact with other molecules, which is critical for understanding biological activity and intermolecular interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as solvents.

Conformational Flexibility and Stability in Solution

MD simulations are employed to explore the conformational landscape of molecules in solution, revealing their flexibility and the relative stability of different conformers. For thiazolidine-2,4-dione derivatives, MD simulations have been used to analyze the kinetic and structural characteristics of their complexes with biological targets, such as VEGFR-2. rsc.orgplos.orgresearchgate.net These simulations can reveal how the molecule adapts its conformation upon binding to a receptor, which is crucial for drug design.

In a study on thiazolidin-4-one derivatives, conformational analysis was performed using a combination of NMR experiments and DFT calculations to determine the most stable conformations in solution. nih.gov Such studies are vital for understanding how the three-dimensional shape of a molecule influences its biological activity.

Solvent Effects on Molecular Conformation

The solvent environment can significantly influence the conformation and stability of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects. While specific studies on the solvent effects on the conformation of this compound are not available, the general principles of MD simulations in solution are well-established. These simulations can predict how a molecule's conformation might change in different solvents, which is important for understanding its behavior in various biological and chemical environments. For instance, MD simulations have been used to study the disruption mechanism of a 2,4-thiazolidinedione (B21345) derivative on a peptide oligomer in an aqueous environment. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of ligand-target recognition and for virtual screening of compound libraries.

Molecular docking studies have been extensively used to predict the binding modes of thiazolidine (B150603) derivatives with various biological targets, providing insights into their potential therapeutic applications. These in silico analyses help identify key interactions within the active site of a protein and predict the binding affinity of the compound. nih.gov

For instance, docking studies on thiazolidine-2,4-dione derivatives have been performed against the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key target in the treatment of diabetes. nih.govnih.gov These studies revealed that the compounds fit well into the binding pocket of PPAR-γ, with binding affinities (expressed as free energy) ranging from -5.021 to -7.765 kcal/mol. nih.gov Similarly, various thiazolidine derivatives have been docked against cyclooxygenase (COX) isoenzymes to evaluate their potential anti-inflammatory activity and against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to assess their role as potential anticancer agents. nih.govresearchgate.net In studies targeting VEGFR-2, synthesized thiazolidine compounds showed docking scores from -3.248 to -6.635 kcal/mol, indicating a range of binding affinities. nih.gov Docking of thiazolidine derivatives against the tyrosinase enzyme, a target for controlling hyperpigmentation, has also been conducted, revealing high binding affinities and identifying key interactions within the enzyme's active site. mdpi.com

These computational predictions are fundamental in rational drug design, allowing for the prioritization of compounds for synthesis and biological testing. The binding affinity scores provide a semi-quantitative prediction of how strongly a ligand may bind to a protein target.

| Compound Class | Protein Target | PDB ID | Range of Binding Scores (kcal/mol) | Reference |

|---|---|---|---|---|

| 5-(substituted benzylidene) thiazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | 2F6T | -9.5 to -11.2 | mdpi.com |

| Thiazolidine-2,4-dione derivatives | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | 2PRG | -5.021 to -7.765 | nih.gov |

| Thiazoloquinolinone derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3VHE | -3.248 to -6.635 | nih.gov |

| 2-(Substituted Phenyl) Thiazolidine-4-Carboxamides | Mushroom Tyrosinase | 2Y9X | Up to -8.4 | mdpi.com |

| 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones | COX-1 / COX-2 | 1EQG / 1CX2 | Not explicitly stated in kcal/mol | nih.gov |

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.orgthescipub.com Computational studies on thiazolidine derivatives consistently highlight the critical role of these forces in their binding to biological targets. mdpi.comamazonaws.com

Hydrogen Bonding: The thiazolidine scaffold contains hydrogen bond donors (N-H group) and acceptors (carbonyl oxygen atoms in thiazolidinones), which can form crucial interactions with amino acid residues in the protein's active site. mdpi.com For example, in docking studies with PPAR-γ, the thiazolidine-2,4-dione head group is often observed forming hydrogen bonds with key residues such as Ser289, His323, His449, and Tyr473, anchoring the ligand within the binding site. nih.gov

The interplay between hydrogen bonding and hydrophobic interactions dictates the ligand's orientation and binding affinity. plos.org A detailed analysis of these interactions provides a molecular basis for the observed biological activity and guides further structural modifications to enhance potency and selectivity.

| Protein Target | Interacting Amino Acid Residues | Primary Interaction Type | Reference |

|---|---|---|---|

| PPAR-γ | Ser289, His323, His449, Tyr473 | Hydrogen Bonding | nih.gov |

| Mushroom Tyrosinase | His259, His263, His296 (with copper ions); Val283, Phe264, Ala286 | Metal Coordination, Hydrophobic | mdpi.com |

| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding | researchgate.netnih.gov |

| PTP1B | Ser215, Gly220, Arg221, Gln262, Asp181 | Hydrogen Bonding | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Self-Organizing Molecular Field Analysis (SOMFA)

QSAR and related 3D-QSAR methods like SOMFA are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive biological responses. researchgate.net

QSAR models have been successfully developed for various series of thiazolidine derivatives to predict their activity against different biological targets. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). mdpi.comnih.gov

For instance, a robust QSAR model was developed for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors. mdpi.com The model showed a high correlation coefficient (R² = 0.942), indicating excellent predictive power. mdpi.com The reliability of such models is typically validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques to ensure they are not overfitted and can accurately predict the activity of new compounds. mdpi.com These predictive models serve as powerful tools in the early stages of drug discovery, enabling the virtual screening of large compound libraries and the rational design of new derivatives with potentially enhanced activity. nih.gov

| Compound Series | Predicted Biological Activity | Statistical Parameters | Key Descriptor Types | Reference |

|---|---|---|---|---|

| 5-(substituted benzylidene) thiazolidine-2,4-diones | PTP1B Inhibition (pIC₅₀) | R² = 0.942 | Topological, Electronic, Quantum-Chemical | mdpi.com |

| Thiazolidinediones | Soy Lipoxygenase Inhibition | R² = 0.88; Q²loo = 0.77 | 3D-MoRSE, GETAWAY, WHIM | frontiersin.org |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones | Anticancer (IC₅₀) | Not specified | Heuristic Method (CODESSA) | nih.gov |

A key outcome of QSAR and 3D-QSAR studies is the identification of the crucial steric, electronic, and hydrophobic properties that influence biological activity. researchgate.net By analyzing the descriptors that appear in the final QSAR equation, researchers can deduce how modifications to the molecular structure might enhance or diminish activity.

Steric Properties: Descriptors related to molecular size, shape, and volume (e.g., molar refractivity, surface area) often appear in QSAR models. For thiazolidine derivatives, these descriptors can indicate that bulky substituents in certain positions may be favorable or detrimental to activity, depending on the topology of the target's binding pocket. researchgate.net

Electronic Properties: Descriptors such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO) reflect the electronic nature of the molecule. The presence of these descriptors in a QSAR model for thiazolidines might suggest that electron-donating or electron-withdrawing groups on the phenyl ring could modulate activity by altering key interactions, such as hydrogen bonding or π-π stacking, with the protein target. mdpi.com

3D-QSAR methods like Self-Organizing Molecular Field Analysis (SOMFA) go a step further by generating 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the aligned molecules. These maps provide a graphical representation of the structure-activity relationship, offering direct guidance for drug design. For example, a map might show a region where bulky, electropositive substituents would increase activity, prompting chemists to synthesize derivatives with these specific features. researchgate.net

Pre Clinical Biological Activity Spectrum and Mechanistic Investigations in Vitro and in Vivo Animal Models Only

Antimicrobial Activity Studies

Thiazolidine-based compounds have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents.

Derivatives of the thiazolidine (B150603) scaffold have shown notable efficacy against various Gram-positive bacteria. For instance, certain novel thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have exhibited significant antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against reference strains. nih.gov In one study, a series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial properties. While many compounds in the series were inactive against Gram-positive bacteria, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid showed activity specifically against Staphylococcus aureus. nih.gov Another study on thiazolidinone derivatives reported MIC values ranging from 6.3 to 25.0 µg/mL against different S. aureus strains. researchgate.net

Table 1: Antibacterial Activity of Thiazolidine Derivatives against Gram-Positive Strains

| Compound Type | Bacterial Strain | MIC/Activity | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | MIC = 3.91 mg/L | nih.gov |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | Active | nih.gov |

| Thiazolidinone derivative (TD-H2-A) | Staphylococcus aureus | MIC = 6.3–25.0 µg/mL | researchgate.net |

The efficacy of thiazolidine derivatives against Gram-negative bacteria appears to be more varied. In a study of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, several compounds demonstrated weak to moderate antibacterial activity against Escherichia coli. nih.gov However, a different study on new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids found that none of the tested compounds had an inhibitory effect on the growth of Gram-negative bacteria up to a concentration of 1000 mg/L. nih.gov This suggests that the substitution pattern on the thiazolidine core is critical for activity against Gram-negative strains.

Table 2: Antibacterial Activity of Thiazolidine Derivatives against Gram-Negative Strains

| Compound Type | Bacterial Strain | MIC/Activity | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Escherichia coli | Weak to moderate activity | nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-negative bacteria | No activity up to 1000 mg/L | nih.gov |

Thiazolidine derivatives have also been investigated for their antifungal properties. A study on novel thiazolidine-2,4-dione carboxamide and amino acid derivatives reported that several compounds exhibited antifungal activity against Candida albicans. nih.gov Specifically, a valinate derivative with a halogen substituent demonstrated inhibitory activity. Furthermore, an alaninate (B8444949) derivative with a chloro substituent was found to be more active against C. albicans. nih.gov Research on thiazolylhydrazone derivatives also revealed antifungal activity against C. albicans, with MIC values ranging from 0.125 to 16.0 μg/mL. nih.gov

Table 3: Antifungal Activity of Thiazolidine Derivatives

| Compound Type | Fungal Strain | MIC/Activity | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Candida albicans | Active | nih.gov |

| Thiazolylhydrazone derivatives | Candida albicans | MIC = 0.125–16.0 μg/mL | nih.gov |

The thiazolidine scaffold has emerged as a promising framework for the development of new antitubercular agents. A study focused on 2-aryl-3-(4-methylphenylamino)thiazolidin-4-one derivatives reported promising activity against Mycobacterium tuberculosis H37Rv. Notably, the compound 2-(4-ethoxyphenyl)-3-(4-methylarylamino)thiazolidin-4-one, which is structurally similar to 2-(2-Ethoxyphenyl)thiazolidine, exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Further research on thiazolidine-2,4-dione-based hybrids has identified compounds with high antimycobacterial activity, with MICs in the range of 0.078 to 0.283 µM. nih.gov These findings underscore the potential of the thiazolidine core in the design of novel drugs to combat tuberculosis.

Anticancer and Antiproliferative Research (In Vitro Cell Line Studies)

The antiproliferative properties of thiazolidine derivatives have been evaluated against a variety of cancer cell lines, revealing their potential as a basis for the development of new anticancer therapies.

Studies on different series of thiazolidine derivatives have demonstrated a range of cytotoxic effects against several human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Certain 2,4-thiazolidinedione (B21345) (TZD) ring-containing compounds have been shown to be highly cytotoxic to HepG2 cells. nih.gov In one study, novel thiazolidine-2,4-dione derivatives exhibited promising cytotoxic activities against the HepG2 cell line, with IC50 values ranging from 0.60 to 4.70 μM. nih.gov

HCT-116 (Colorectal Carcinoma): While specific data for this compound is not available, various thiazolidinone derivatives have been tested against the HCT-116 cell line. For instance, a series of Ciminalum-bearing pyrrolidinedione-4-thiazolidinone hybrids inhibited the metabolic activity of HCT-116 cells with IC50 values of 1–9 µM after 72 hours of incubation. nih.gov

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of thiazolidine derivatives on MCF-7 cells. One study found that certain pyrazolyl-thiazolidinone/thiazole derivatives inhibited MCF-7 cell growth with IC50 values ranging from 0.73 to 6.25 μM. researchgate.net Another investigation into novel 2,4-dioxothiazolidine derivatives showed cytotoxic effects on MCF-7 cells with IC50 values between 0.65 and 2.29 μM, which were superior to the reference drug sorafenib. nih.gov

MDA-MB-231 (Breast Adenocarcinoma): The cytotoxic potential of thiazolidine derivatives has also been demonstrated in the MDA-MB-231 triple-negative breast cancer cell line. A Ciminalum-4-thiazolidinone hybrid showed cytotoxic effects with IC50 values of 5–15 μM at 24 hours. nih.gov Another study on a novel 2-thioxo-4-thiazolidinone derivative reported a significant reduction in cell viability, with an IC50 value of 15.24 µM. nih.gov

A2058 (Melanoma): While direct data for this compound is not available, the broader class of 2-aryl-thiazolidine-4-carboxylic acid amides has shown potent antiproliferative activity and selectivity against melanoma cell lines. These compounds were found to be effective in killing melanoma cells with low micromolar to nanomolar antiproliferative activity, suggesting this scaffold as a promising lead for developing potential drugs for melanoma.

Table 4: Cytotoxic Effects of Thiazolidine Derivatives on Various Cancer Cell Lines

| Cell Line | Compound Type | IC50 Value | Reference |

|---|---|---|---|

| HepG2 | Novel thiazolidine-2,4-dione derivatives | 0.60 - 4.70 µM | nih.gov |

| 2,4-thiazolidinedione (TZD) ring-containing compounds | Highly cytotoxic | nih.gov | |

| HCT-116 | Ciminalum-bearing pyrrolidinedione-4-thiazolidinone hybrids | 1 - 9 µM (72h) | nih.gov |

| MCF-7 | Pyrazolyl-thiazolidinone/thiazole derivatives | 0.73 - 6.25 µM | researchgate.net |

| Novel 2,4-dioxothiazolidine derivatives | 0.65 - 2.29 µM | nih.gov | |

| MDA-MB-231 | Ciminalum-4-thiazolidinone hybrid | 5 - 15 µM (24h) | nih.gov |

| Novel 2-thioxo-4-thiazolidinone derivative | 15.24 µM | nih.gov | |

| A2058 | 2-aryl-thiazolidine-4-carboxylic acid amides | Low micromolar to nanomolar activity |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Derivatives of 2-aryl-thiazolidine have demonstrated significant antiproliferative effects in various cancer cell lines through mechanisms involving cell cycle arrest and the induction of apoptosis (programmed cell death).

Mechanistic studies on a series of 2-arylthiazolidine-4-carboxylic acid amide derivatives have provided detailed insights into their mode of action. One potent compound, a dodecyl amide with a 4-bromothienyl group at the 2-position, was found to induce cell cycle arrest at the G0/G1 phase in prostate (PC-3) and colorectal (DLD-1) cancer cells. nih.gov This arrest was associated with the upregulation of the cell cycle inhibitor p21 and a corresponding decrease in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E. nih.gov

Furthermore, the same compound was shown to trigger apoptosis by modulating key regulatory proteins. It increased the levels of the pro-apoptotic protein Bax and cleaved caspase 3, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov Evidence also suggested that these effects are mediated through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. nih.gov

Another investigation into a novel N-acylated thiazolidine compound, identified as ALC67, revealed a similar capacity to induce cell death. In liver cancer cells, ALC67 prompted a SubG1/G1 phase arrest, which is often indicative of apoptosis. bilkent.edu.tr Subsequent analysis confirmed that the compound's cytotoxicity was a result of activating the intrinsic apoptotic pathway, specifically through the activation of caspase-9. bilkent.edu.tr In contrast, some studies on other arylthiazolidine amides have indicated that they may induce cell death in melanoma cells through necrosis rather than apoptosis. iiarjournals.org

Table 1: Mechanistic Actions of 2-Aryl-Thiazolidine Derivatives

Target Identification within Cellular Pathways (e.g., VEGFR-2 inhibition)

A key molecular target identified for thiazolidine derivatives in the context of cancer is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical protein kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

Several studies have synthesized and evaluated thiazolidin-4-one and thiazolidine-2,4-dione (TZD) derivatives as potent inhibitors of the VEGFR-2 kinase. One investigation identified a 2,4-dioxothiazolidine derivative that exhibited highly effective anti-VEGFR-2 activity with a half-maximal inhibitory concentration (IC₅₀) value of 0.079 µM. researchgate.net This indicates a strong potential for this class of compounds to disrupt tumor angiogenesis by directly targeting a key signaling receptor. The development of dual-target inhibitors has also been explored, with diaryl-pyrazoline TZD derivatives being designed to simultaneously inhibit both VEGFR-2 and histone deacetylase (HDAC), another important cancer target. nih.gov

Enzyme Inhibition Studies

The thiazolidine scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in a range of diseases.

Xanthine (B1682287) Oxidase Inhibitory Activity

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. plos.org Overactivity of this enzyme can lead to hyperuricemia and gout. Research into thiazolidine-2-thione derivatives has identified them as novel and potent XO inhibitors. nih.govplos.orgnih.gov

In one study, a series of these derivatives were synthesized and evaluated, with a compound designated as 6k emerging as the most active inhibitor. plos.orgnih.gov It displayed an IC₅₀ value of 3.56 μmol/L, which was approximately 2.5 times more potent than allopurinol, a standard drug used for treating gout. plos.org Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

Table 2: Xanthine Oxidase Inhibition by Thiazolidine-2-Thione Derivatives

Tyrosinase Inhibitory Potential

Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and therapeutic applications related to hyperpigmentation. The structural similarity of 2-(substituted phenyl)thiazolidine derivatives to tyrosine, the natural substrate of tyrosinase, has made them attractive candidates for inhibition studies. mdpi.comnih.gov

A study focusing on 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives found that a compound with a 2-hydroxy substitution on the phenyl ring (3c ) was the most potent inhibitor, with an IC₅₀ value of 16.5 ± 0.37 µM, comparable to the standard inhibitor kojic acid (IC₅₀ 15.9 ± 2.5 µM). mdpi.com Notably, derivatives with a 2-methoxy group also exhibited strong inhibitory activity. mdpi.com In a separate study on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g ) was identified as a competitive inhibitor that significantly reduced tyrosinase activity and melanin levels in B16 melanoma cells. nih.gov

Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation is implicated in the development of diabetic complications such as cataracts, neuropathy, and nephropathy. nih.gov Consequently, aldose reductase inhibitors are pursued as a therapeutic strategy.

Research has shown that derivatives of thiazolidine-2,4-dione (TZD) are effective inhibitors of this enzyme. A study on new TZD hybrids incorporating a benzothiazole (B30560) scaffold identified a highly active compound (8b ) that inhibited aldose reductase in a non-competitive manner with an IC₅₀ of 0.16 µM. nih.gov Another investigation of 21 different thiazolyl-2,4-thiazolidinediones found that the most potent derivative exhibited 91.11% inhibition of kidney aldose reductase at a concentration of 10⁻⁴ M. researchgate.net

Inhibition of Protein Tyrosine Phosphatase 1B, α-Glucosidase, Peptide Deformylase, Histone Deacetylase 1

The versatile thiazolidine scaffold has been employed to target a diverse array of other enzymes:

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for type 2 diabetes and obesity treatments. nih.govnih.gov Studies on benzylidene-2,4-thiazolidinedione derivatives have yielded PTP1B inhibitors with IC₅₀ values in the low micromolar range; for instance, compound 3e had an IC₅₀ of 5.0 μM. nih.gov Other thiazolidin-4-one derivatives have also been identified as competitive inhibitors of PTP1B. nih.gov

α-Glucosidase: This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. nih.gov Its inhibition can delay carbohydrate absorption and lower postprandial blood glucose levels, which is beneficial in managing type 2 diabetes. A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives demonstrated potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 5.44 to 50.45 μM. This was significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 μM). nih.gov

Peptide Deformylase (PDF): PDF is an essential bacterial enzyme that is absent in mammals, making it an attractive target for the development of new antibiotics. nih.gov The thiazolidinedione scaffold has been incorporated into biphenyl (B1667301) tetrazole structures to create novel inhibitors of bacterial peptide deformylase. nih.gov

Histone Deacetylase 1 (HDAC1): HDACs are enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is linked to cancer. rsc.orgnih.gov HDAC inhibitors are an established class of anticancer agents. By creating a hybrid structure combining a classic hydroxamate pharmacophore with a thiazolidinone scaffold, researchers have developed novel compounds with potent inhibitory activity against HDAC1, showing IC₅₀ values in the nanomolar range. rsc.org

Table 3: Diverse Enzyme Inhibition by Thiazolidine Derivatives

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the inflammatory response. sci-hub.box COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation and pain, while iNOS produces nitric oxide, a molecule that plays a complex role in inflammation. nih.govacademicjournals.org The inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs. nih.gov

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on COX-2 and iNOS. However, studies on other thiazolidine derivatives have shown potential for COX-2 inhibition. For instance, certain 5-arylidene-2-imino-4-thiazolidinone derivatives have demonstrated inhibitory activity against COX-2. nih.gov Additionally, some thiazolidine-4-one compounds have exhibited significant inhibition of COX-2 in vitro, comparable to the selective COX-2 inhibitor nimesulide, without inhibiting the COX-1 isoform. nih.gov These findings suggest that the thiazolidine scaffold may be a promising template for the design of selective COX-2 inhibitors. Further investigation is required to determine if this compound shares this inhibitory activity. Similarly, while various compounds are known to inhibit iNOS, specific data for this compound is not available in the current scientific literature. sci-hub.boxnih.gov

Antioxidant and Free Radical Scavenging Properties

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of various thiazolidine derivatives has been a subject of scientific inquiry.

While direct studies on the antioxidant properties of this compound are limited, research on structurally similar compounds provides some insight. For example, a study on 3-[2-(2-Methoxyphenyl)-4-oxo-thiazolidin-3-yl]-N-(2,3-dimethyl-1-phenyl-5-oxo-pyrazolin-4-yl) propionamide (B166681), a compound with a 2-methoxyphenyl group instead of a 2-ethoxyphenyl group, has been evaluated for its antioxidant activity. nih.gov

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common in vitro methods used to evaluate the antioxidant capacity of compounds. nih.govresearchgate.netmdpi.com In the DPPH assay, antioxidants decolorize the deep violet DPPH radical by donating an electron or a hydrogen atom. minia.edu.eg

| Compound | EC50 (mg/mL) |

|---|---|

| 3-[2-(2-Methoxyphenyl)-4-oxo-thiazolidin-3-yl]-N-(2,3-dimethyl-1-phenyl-5-oxo-pyrazolin-4-yl) propionamide | 0.0138 ± 0.0029 |

| Phenazone (Reference) | > 1.0 |

Mechanisms of Antioxidant Action (e.g., Hydrogen Atom Transfer, Electron Transfer, Metal Chelation)

The antioxidant activity of compounds can be exerted through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (ET), and metal chelation. nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The ET mechanism involves the transfer of an electron from the antioxidant to the free radical. Metal chelation prevents the formation of free radicals by binding to transition metal ions that can catalyze their production. nih.gov

There is a lack of specific studies detailing the precise antioxidant mechanism of this compound. General studies on thiazolidine derivatives suggest that their antioxidant activity may be attributed to the presence of the sulfur atom within the thiazolidine ring, which is capable of being oxidized. researchgate.net The specific contributions of HAT, ET, or metal chelation to the potential antioxidant activity of this compound remain to be elucidated through dedicated mechanistic studies.

Antidiabetic Activity Investigations (Pre-clinical)

Thiazolidine and its derivatives, particularly the thiazolidinedione class, have been extensively investigated for their antidiabetic properties. researchgate.netmdpi.com

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govnih.govfrontiersin.org Thiazolidinediones are a well-known class of antidiabetic drugs that act as agonists for PPAR-γ, enhancing insulin sensitivity. nih.govnih.gov

While the thiazolidine core is a component of PPAR-γ agonists, there is no specific data available in the scientific literature to confirm or quantify the activation of PPAR-γ by this compound. Research has primarily focused on thiazolidinedione derivatives, which possess a different chemical structure. nih.govnih.gov Therefore, the potential for this compound to act as a PPAR-γ agonist is currently unknown and requires further investigation.

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. benthamopen.com α-Amylase is responsible for the breakdown of starch into smaller oligosaccharides, which are then further broken down into glucose by α-glucosidase. benthamopen.com The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.govmdpi.com This makes them attractive targets for the development of antidiabetic drugs. nih.govnih.gov

There are currently no published studies that have specifically evaluated the inhibitory activity of this compound against α-amylase and α-glucosidase. However, the broader class of thiazolidine derivatives has shown promise in this area. Various synthesized thiazolidine-4-one and thiazolidinedione derivatives have been found to exhibit significant inhibitory activities against both α-amylase and α-glucosidase. researchgate.netbenthamopen.comnih.gov For example, some 2,4-thiazolidinedione derivatives have displayed potent α-amylase inhibition, with IC50 values lower than the standard drug acarbose. researchgate.netbenthamopen.com Similarly, novel thiazolidine-2,4-dione derivatives have shown potent in vitro α-glucosidase inhibitory activity. nih.gov These findings suggest that the thiazolidine scaffold could be a valuable starting point for the design of new α-amylase and α-glucosidase inhibitors, but specific testing of this compound is necessary to determine its activity.

Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the pre-clinical biological activity of the compound “this compound” according to the strict outline provided.

The instructions require focusing solely on "this compound" across several specific biological activities, including effects on glucose metabolism, detailed anti-inflammatory mechanisms, antiviral and anti-HIV activity, neuroprotective potential, and effects on zebrafish testicular tissue.

While extensive research exists for the broader class of thiazolidine and thiazolidinone derivatives, showing a wide range of biological activities, these findings cannot be attributed to the specific compound "this compound" without direct experimental evidence. Adhering to the strict content exclusions and the demand for scientifically accurate information on this sole compound prevents the generation of the requested article.

For context, the available research on related compounds includes:

Anti-inflammatory Properties: Studies on other thiazolidine derivatives demonstrate the ability to modulate inflammatory mediators. For instance, a systematic review confirmed that thiazolidine derivatives can reduce nitric oxide (NO) production in macrophage cell lines. nih.gov Another study on a complex thiazolidinedione derivative showed it could significantly inhibit lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) mRNA expression and NO production in RAW 264.7 macrophage cells. nih.gov

Antiviral and Anti-HIV Activities: Research has been conducted on different thiazolidin-4-one derivatives bearing an adamantyl substituent, with some showing modest to potent anti-HIV-1 activity. nih.goviaea.org

Neuroprotective and Anticonvulsant Potentials: The neuroprotective effects of various Thiazolidine-4-Carboxylic Acid derivatives have been reviewed, noting their potential to reduce oxidative stress and neuroinflammation. Additionally, other novel thiazolidinone derivatives have been synthesized and screened for in vivo anticonvulsant activity. nih.govmdpi.com

Effects on Zebrafish Testicular Tissue: One study investigated the ultrastructural effects of a different compound, (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, on zebrafish testicular tissue, finding it had degenerative effects. jifro.irareeo.ac.ir

Generating the requested article would require presenting data from these related but structurally distinct compounds as if it pertained specifically to "this compound," which would be scientifically inaccurate and misleading. Therefore, in the absence of specific research on "this compound" for the outlined topics, the article cannot be written.

Structure Activity Relationship Sar Studies for 2 2 Ethoxyphenyl Thiazolidine Derivatives

Impact of Substituents on Biological Potency

The electronic nature of substituents on the phenyl ring can significantly modulate the biological potency of thiazolidine (B150603) derivatives. The distribution of electron density across the molecule affects its ability to interact with receptor sites through mechanisms like hydrogen bonding, pi-pi stacking, and electrostatic interactions.

Research has shown that the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or diminish activity depending on the specific biological target. For instance, in some series of thiazolidine derivatives, the introduction of strong EWGs like nitro (-NO2) or chloro (-Cl) groups on the phenyl ring has been found to be essential for antibacterial and anti-tubercular activities. e3s-conferences.org These groups can alter the acidity of nearby protons or participate in specific electronic interactions within the active site of an enzyme. Conversely, the presence of EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups can increase electron density in the aromatic ring, which may be favorable for other types of receptor interactions. SAR studies have revealed that the electronic and steric effects of substituents on the benzene (B151609) ring can directly affect the activation or deactivation of enzymes. nih.gov

Table 1: Influence of Electronic Substituent Effects on Hypothetical Biological Activity

| Substituent Group | Electronic Effect | Example Compound | Relative Potency |

|---|---|---|---|

| -H | Neutral | 2-(2-Ethoxyphenyl)thiazolidine | Baseline |

| -Cl | Electron-Withdrawing | 2-(5-Chloro-2-ethoxyphenyl)thiazolidine | Increased |

| -NO₂ | Strong Electron-Withdrawing | 2-(2-Ethoxy-5-nitrophenyl)thiazolidine | Significantly Increased |

| -CH₃ | Electron-Donating | 2-(2-Ethoxy-5-methylphenyl)thiazolidine | Decreased |

The size and spatial arrangement of substituents (steric effects) play a pivotal role in determining how a molecule fits into its biological target. Bulky substituents can create steric hindrance, preventing the molecule from achieving the optimal conformation for binding. nih.gov However, in some cases, increased bulk can enhance van der Waals interactions and improve potency.

Studies on related thiazolidine derivatives have demonstrated that large, bulky groups on the benzene ring can lead to a deactivation of the compound's effect on certain enzymes. nih.gov This suggests that the binding pocket of the target may have specific size constraints. The activity is often a delicate balance; a substituent must be large enough to make productive contact but not so large as to cause steric clashes. The position of the bulky group is also critical, as steric hindrance at one position may be detrimental, while at another, it could be benign or even beneficial.

Table 2: Impact of Steric Bulk on Hypothetical Biological Activity

| Position of Substitution | Substituent | Relative Size | Potential Effect on Activity |

|---|---|---|---|

| Phenyl Ring C5 | -H | Small | Baseline |

| Phenyl Ring C5 | -CH₃ | Moderate | Minor Decrease |

| Phenyl Ring C5 | -C(CH₃)₃ (tert-Butyl) | Large / Bulky | Significant Decrease (Steric Hindrance) |

| Thiazolidine N3 | -H | Small | Baseline |

The position of a substituent on the aromatic ring can have a profound impact on biological activity. This is clearly demonstrated in studies comparing positional isomers of ethoxy-substituted benzylidene-thiazolidine-2,4-diones. Research aimed at defining the pharmacophore for certain kinase inhibitors revealed that shifting an ethoxy group from the para- (4-) position to the ortho- (2-) position on the phenyl ring significantly improved the compound's functional activities, such as inhibiting cell proliferation and inducing apoptosis. researchgate.netcreighton.edu

This finding underscores the importance of the 2-ethoxy (ortho) substitution pattern. The ortho-positioning of the ethoxy group forces a specific conformation of the phenyl ring relative to the thiazolidine core, which appears to be highly favorable for interaction with the biological target. This modulation of activity due to the substituent's position highlights the precise three-dimensional requirements of the receptor's binding site.

Table 3: Effect of Ethoxy Group Position on Biological Activity of a Thiazolidinedione Analog

| Compound | Position of Ethoxy Group | Relative Biological Activity |

|---|---|---|

| Analog A | 4- (para) | Baseline Potency |

| Analog B | 3- (meta) | Lower Potency |

Role of the Ethoxyphenyl Moiety in Activity and Selectivity

The 2-ethoxyphenyl group is not merely a passive component of the molecule; it is an active contributor to the compound's biological profile. As established by the significant increase in activity observed when moving the ethoxy group to the ortho position, this moiety is a key recognition element. researchgate.netcreighton.edu

Importance of the Thiazolidine Ring Core and its Conformation

The thiazolidine ring serves as a central scaffold, or framework, for the entire molecule. scispace.comresearchgate.net This five-membered heterocyclic ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with a wide range of biological activities. e3s-conferences.orgnih.gov

The thiazolidine core is not planar and can adopt specific conformations (e.g., envelope or twist conformations). This defined three-dimensional shape is essential for correctly orienting the critical substituents—namely the 2-ethoxyphenyl group and any groups at other positions—in space. This precise spatial arrangement allows the molecule to fit effectively into the complex topology of a receptor or enzyme active site. The sulfur and nitrogen heteroatoms within the ring can also participate directly in binding, for example, by acting as hydrogen bond acceptors. Therefore, the thiazolidine ring is indispensable, providing the rigid, conformational foundation necessary for the pharmacophoric elements to be presented to the biological target in a functionally optimal orientation.

Identification of Pharmacophoric Features and Key Interaction Sites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, a hypothetical pharmacophoric model can be constructed based on the SAR data.

Key pharmacophoric features likely include:

Aromatic/Hydrophobic Region: The phenyl ring serves as a crucial aromatic feature for pi-pi stacking or hydrophobic interactions.

Hydrogen Bond Acceptor: The oxygen atom of the ortho-ethoxy group is a critical hydrogen bond acceptor. researchgate.netcreighton.edu Its specific location suggests a precisely positioned hydrogen bond donor on the receptor.

Scaffold/Core Structure: The thiazolidine ring acts as a rigid scaffold to maintain the correct distance and orientation between the other pharmacophoric elements.

Additional Interaction Sites: The nitrogen and sulfur atoms of the thiazolidine ring are potential sites for further hydrogen bonding. nih.gov Substitutions at the N3 or C4 positions could introduce additional hydrogen bond donors, acceptors, or hydrophobic features to further optimize binding.

Molecular modeling and in-silico studies on related thiazolidine structures, such as VEGFR-2 inhibitors, often identify similar key features: a heteroaromatic moiety for binding in a hinge region, a group for hydrogen bonding, and a hydrophobic tail to occupy a back pocket. nih.govnih.gov

Table 4: Summary of Key Pharmacophoric Features and Proposed Interactions

| Pharmacophoric Feature | Structural Moiety | Proposed Interaction with Target | Importance for Activity |

|---|---|---|---|

| Aromatic Ring | Phenyl group | Pi-pi stacking, hydrophobic interactions | High |

| Hydrogen Bond Acceptor | Oxygen of the 2-ethoxy group | Hydrogen bonding | Critical |

| Rigid Scaffold | Thiazolidine ring | Orients substituents correctly | Essential |

Advanced Reactivity and Derivatization Studies of 2 2 Ethoxyphenyl Thiazolidine

Functional Group Interconversions

The 2-(2-Ethoxyphenyl)thiazolidine molecule possesses several functional groups amenable to interconversion, providing pathways to a variety of derivatives. The secondary amine within the thiazolidine (B150603) ring is a primary site for such modifications.

N-Acylation and N-Sulfonylation: The nitrogen atom of the thiazolidine ring can readily undergo acylation and sulfonylation reactions. Treatment with various acyl chlorides or sulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-acyl and N-sulfonyl derivatives. nih.govreddit.com These reactions are generally high-yielding and allow for the introduction of a wide array of substituents, thereby modifying the steric and electronic properties of the molecule. For instance, reaction with fatty acid chlorides can introduce lipophilic chains, a strategy employed to enhance the membrane-disrupting activity of similar thiazolidine-based compounds. nih.gov

Oxidation of the Sulfur Atom: The sulfur atom in the thiazolidine ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netorganic-chemistry.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents, such as hydrogen peroxide in acetic acid, can selectively yield the sulfoxide, while stronger oxidants or harsher conditions can lead to the formation of the sulfone. nih.govjsynthchem.comnih.gov This transformation introduces a chiral center at the sulfur atom, leading to the formation of diastereomers, and significantly alters the polarity and hydrogen-bonding capabilities of the molecule.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Acyl Chloride/Base | N-Acyl-2-(2-ethoxyphenyl)thiazolidine | N-Acylation |

| This compound | Sulfonyl Chloride/Base | N-Sulfonyl-2-(2-ethoxyphenyl)thiazolidine | N-Sulfonylation |

| This compound | Hydrogen Peroxide/Acetic Acid | This compound-1-oxide | S-Oxidation |

| This compound | Stronger Oxidizing Agent | This compound-1,1-dioxide | S-Oxidation |

Ring Transformations and Rearrangements

The thiazolidine ring of this compound can undergo various transformations and rearrangements, leading to the formation of different heterocyclic systems or ring-opened products.

Ring-Opening Reactions: The thiazolidine ring is susceptible to cleavage under certain conditions. For instance, reaction with alkyl halides can lead to S-alkylation, followed by ring opening to generate N-alkenyl-S-alkyl derivatives. nih.gov Acid-catalyzed hydrolysis can also result in ring cleavage, yielding the constituent 2-ethoxybenzaldehyde (B52182) and cysteamine (B1669678). smolecule.comnih.gov These ring-opening strategies provide access to functionalized acyclic compounds that can be used in further synthetic transformations.

Rearrangements: Thiazolidine derivatives, particularly those derived from L-cysteine, have been shown to undergo stereoselective rearrangements to form fused bicyclic systems, such as oxathiane-γ-lactams. rsc.orgrsc.orgresearchgate.net While specific studies on this compound are limited, the general reactivity pattern of the thiazolidine scaffold suggests the potential for similar rearrangements under appropriate conditions, offering pathways to complex chiral structures.

| Starting Material | Reagent/Condition | Product | Transformation Type |

| This compound | Alkyl Halide/Base | N-alkenyl-S-alkyl derivative | Ring Opening |

| This compound | Acid/Water | 2-Ethoxybenzaldehyde and Cysteamine | Hydrolytic Ring Opening |

| Thiazolidine Derivatives | Acid/Base | Fused Bicyclic Systems | Rearrangement |

Chemo- and Regioselective Modifications

The presence of multiple reactive sites in this compound necessitates chemo- and regioselective control during derivatization.

N- vs. S-Alkylation: The secondary amine and the sulfur atom are both nucleophilic centers. The selectivity of alkylation can be controlled by the choice of reagents and reaction conditions. Hard electrophiles tend to react at the more nucleophilic nitrogen atom, while softer electrophiles may favor reaction at the sulfur atom.

Reactions at the C2 Position: The C2 position of the thiazolidine ring, bearing the ethoxyphenyl substituent, can also be a site for modification, although this is less common than reactions at the nitrogen or sulfur atoms. The reactivity at this position is influenced by the stability of any potential intermediates.

Modifications on the Phenyl Ring: The ethoxyphenyl ring can undergo electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-directing activator, influencing the regioselectivity of these reactions. However, the conditions for such reactions must be chosen carefully to avoid undesired reactions with the thiazolidine ring.

| Reaction Type | Reagent Type | Preferential Site of Attack |

| Alkylation | Hard Electrophiles | Nitrogen Atom |

| Alkylation | Soft Electrophiles | Sulfur Atom |

| Electrophilic Aromatic Substitution | Electrophile | Ortho/Para positions of the Phenyl Ring |

Synthesis of Hybrid Molecules Incorporating the this compound Core

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacologically active moieties. This molecular hybridization approach is a common strategy in drug discovery to create novel compounds with potentially enhanced or synergistic biological activities. mdpi.comnih.govacs.orgnih.govresearchgate.net

Condensation Reactions: The secondary amine of the thiazolidine ring can participate in condensation reactions with various carbonyl compounds. For example, reaction with aldehydes or ketones can lead to the formation of more complex structures.